Colesevelam Methoxyquat Impurity

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

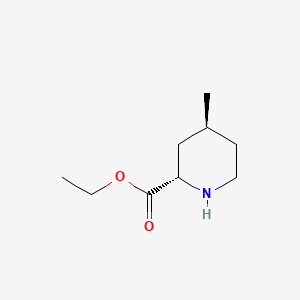

Colesevelam Methoxyquat Impurity is an impurity of Colesevelam . Colesevelam is a pharmaceutical drug used to improve cholesterol levels and optimize glycemic regulation in individuals with type 2 diabetes mellitus . The impurity has a molecular formula of C10H24NOI and a molecular weight of 301.21 .

Synthesis Analysis

The synthesis of Colesevelam Methoxyquat Impurity involves two stages . The first stage involves the reaction of 6-(N,N-dimethylamino)-1-hexanol with sodium hydride in tetrahydrofuran at 25 - 40°C for 0.5 hours. The second stage involves the addition of methyl iodide at 40°C for 7 hours .Molecular Structure Analysis

The molecular structure of Colesevelam Methoxyquat Impurity is represented by the formula C10H24NOI . It is also known as 6-methoxy-N,N,N-trimethylhexan-1-aminium bromide .Wissenschaftliche Forschungsanwendungen

Overview

Colesevelam is a bile acid sequestrant used primarily for the treatment of hypercholesterolemia and type 2 diabetes mellitus (T2DM). While the focus here is on the scientific research applications related to its impurity, "Colesevelam Methoxyquat," it's worth noting that the primary research on Colesevelam itself has shown its efficacy in reducing low-density lipoprotein cholesterol (LDL-C) levels and improving glycemic control in T2DM patients. However, the specific impurity "Methoxyquat" within Colesevelam research is not directly addressed in available literature. Instead, the available research provides insights into the pharmacology, clinical efficacy, and potential mechanism(s) of action of Colesevelam and its relevance in treating conditions such as hypercholesterolemia and T2DM, along with the importance of impurity profiling in pharmaceutical substances.

Pharmacological Insights and Clinical Efficacy

Colesevelam's role extends beyond lipid-lowering to include glucose-lowering effects in T2DM patients. It's a nonabsorbed, polymeric, bile-acid-binding agent that shows higher affinity for glycocholic acid and greater capacity for binding bile acids in vivo compared to other agents. Studies highlight its additive effect in reducing LDL-C levels when combined with statins or fenofibrate. Clinical trials have confirmed its efficacy either alone or in combination with other lipid-lowering agents, demonstrating a dose-dependent reduction in LDL cholesterol and potential for improved compliance due to minimal adverse effects (Robinson & Keating, 2007; Steinmetz, 2002).

Mechanism of Action for Glucose-Lowering Effects

The glucose-lowering effect of Colesevelam, a relatively novel discovery, suggests a dual mechanism of action beneficial for T2DM management. This effect is thought to be mediated by altering bile acid pathways, signifying an attractive feature for diabetes treatment. Bile acids are signaling molecules with metabolic effects beyond their primary role, and Colesevelam may influence these pathways to exert glycemic effects (Staels, 2009).

Importance of Impurity Profiling

The significance of impurity profiling in pharmaceuticals, including Colesevelam, cannot be overstated. Impurities can arise from various sources during drug synthesis and have the potential to impact the drug's safety, efficacy, and stability. Understanding the structure and concentration of impurities is crucial for optimizing reaction conditions and ensuring the quality of the final pharmaceutical product. Novel methods for the synthesis of pharmaceutical impurities provide insights into developing standards for impurity analysis, underscoring the importance of rigorous impurity profiling in maintaining drug therapy safety (Saini et al., 2019).

Eigenschaften

CAS-Nummer |

863031-14-5 |

|---|---|

Produktname |

Colesevelam Methoxyquat Impurity |

Molekularformel |

C10H24NOI |

Molekulargewicht |

301.21 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)